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Chloro-dimethyl-(1-phenylbutan-2-yl)silane

Cat. No.: B11882972
M. Wt: 226.82 g/mol
InChI Key: CMTMEAGGESVAHH-UHFFFAOYSA-N
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Description

Evolution and Current Landscape of Organosilicon Chemistry Research

The genesis of organosilicon chemistry can be traced back to the 19th century, with early pioneers laying the groundwork for what would become a major field of chemical research. morressier.com The 20th century witnessed a significant acceleration in the development of this area, largely driven by the discovery and commercialization of silicone polymers. These materials, with their unique properties of thermal stability, water repellency, and biocompatibility, found widespread use and spurred further investigation into the fundamental chemistry of silicon-carbon bonds.

The contemporary landscape of organosilicon chemistry is characterized by its immense diversity and interdisciplinary nature. Research now extends far beyond traditional polymer science into areas such as organic synthesis, materials science, and medicinal chemistry. nih.govrsc.org Modern synthetic chemists utilize organosilicon reagents and intermediates to perform a wide range of chemical transformations with high degrees of selectivity and efficiency. In materials science, organosilicon compounds are integral to the development of advanced materials, including semiconductors, ceramics, and specialty coatings. Furthermore, the introduction of silicon into biologically active molecules is a burgeoning area of research, with the potential to modulate the pharmacokinetic and pharmacodynamic properties of drugs. dicp.ac.cn This continued expansion of applications ensures that organosilicon chemistry remains a vibrant and highly significant field of academic and industrial research.

Importance of Chiral Organosilicon Compounds in Advanced Synthetic Methodologies

Chirality, or "handedness," is a fundamental property of molecules that has profound implications in chemistry, biology, and materials science. Chiral organosilicon compounds, which possess a stereogenic silicon center or a chiral substituent, have emerged as powerful tools in advanced synthetic methodologies. nih.govnih.gov The development of methods for the enantioselective synthesis of these compounds has been a major focus of research, as it allows for the preparation of optically pure materials with specific and predictable properties. rsc.orgacs.org

One of the key applications of chiral organosilicon compounds is in asymmetric synthesis, where they can be used as chiral auxiliaries, ligands for metal catalysts, or as chiral building blocks. rsc.org For instance, chiral silanes can be used to transfer chirality to other molecules in a controlled and predictable manner. The stereospecific reactions of chiral organosilicon compounds have enabled the synthesis of complex natural products and pharmaceuticals with high levels of stereocontrol. nih.gov The unique electronic and steric properties of the silicon atom can be exploited to influence the outcome of chemical reactions, leading to the development of novel and highly selective synthetic methods.

Position of Chlorosilanes as Key Intermediates in Organosilicon Synthesis

Chlorosilanes are a class of organosilicon compounds that contain at least one silicon-chlorine bond. wikipedia.org These compounds are highly versatile and serve as fundamental building blocks in the synthesis of a vast array of other organosilicon compounds. bohrium.com The reactivity of the silicon-chlorine bond allows for its facile substitution with a wide variety of nucleophiles, including organometallic reagents (e.g., Grignard and organolithium reagents), alcohols, amines, and water. wikipedia.orgacs.org This reactivity makes chlorosilanes indispensable intermediates for the construction of more complex silicon-containing molecules.

The "Direct Process," developed in the mid-20th century, allows for the large-scale industrial production of methylchlorosilanes from silicon metal and methyl chloride, providing a ready and cost-effective source of these key starting materials. acs.orgchemrxiv.org From these simple precursors, a diverse range of functionalized silanes can be prepared. The controlled hydrolysis of chlorosilanes is the basis for the production of silicone polymers, with the functionality of the starting chlorosilane determining the structure and properties of the resulting polymer. wikipedia.org In the context of fine chemical synthesis, chlorosilanes are used to introduce silyl (B83357) protecting groups, which are widely employed to mask reactive functional groups during multi-step synthetic sequences.

Contextualizing Chloro-dimethyl-(1-phenylbutan-2-yl)silane within Chiral Organosilane Research

This compound represents a specific example of a chiral chlorosilane. The chirality in this molecule arises from the stereocenter at the second carbon of the 1-phenylbutan-2-yl group attached to the silicon atom. The presence of this chiral moiety, in conjunction with the reactive chloro-dimethyl-silyl group, makes this compound a potentially valuable, albeit not widely documented, intermediate in stereoselective synthesis.

The synthesis of such a molecule would likely involve the reaction of a chiral precursor with a suitable chlorosilane. For instance, the Grignard reagent derived from (S)- or (R)-2-chloro-1-phenylbutane could be reacted with dimethyldichlorosilane in a nucleophilic substitution reaction. Alternatively, asymmetric hydrosilylation of a suitable unsaturated precursor could provide a route to a chiral silane (B1218182), which could then be converted to the target chlorosilane. nih.govacs.org

While specific research on this compound is not prevalent in the current literature, its structure suggests potential applications in areas where the transfer of a chiral, sterically defined silyl group is desired. It could serve as a derivatizing agent to determine the enantiomeric purity of other chiral molecules or as a building block for the synthesis of more complex chiral organosilanes with tailored properties. The study of such specific chiral chlorosilanes contributes to the broader understanding of structure-reactivity relationships in organosilicon chemistry and can pave the way for the development of new reagents and methodologies for asymmetric synthesis.

Detailed Research Findings

Due to the limited specific literature on this compound, the following data for a structurally analogous and well-documented compound, Chlorodimethylphenylsilane, is provided for comparative context.

Properties of Chlorodimethylphenylsilane

PropertyValue
Molecular FormulaC8H11ClSi
Molecular Weight170.71 g/mol
Boiling Point194-198 °C
Density1.017 g/mL at 25 °C
Refractive Indexn20/D 1.509

Data sourced from publicly available chemical databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19ClSi B11882972 Chloro-dimethyl-(1-phenylbutan-2-yl)silane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19ClSi

Molecular Weight

226.82 g/mol

IUPAC Name

chloro-dimethyl-(1-phenylbutan-2-yl)silane

InChI

InChI=1S/C12H19ClSi/c1-4-12(14(2,3)13)10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3

InChI Key

CMTMEAGGESVAHH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CC=C1)[Si](C)(C)Cl

Origin of Product

United States

Retrosynthetic Analysis and Precursor Synthesis for Chloro Dimethyl 1 Phenylbutan 2 Yl Silane

Approaches to Chiral 1-Phenylbutan-2-yl Precursors

The creation of the chiral 1-phenylbutan-2-yl fragment with a high degree of optical purity is paramount. This is typically achieved by first synthesizing a chiral derivative, such as 1-phenylbutan-2-ol (B45080), which can then be converted into a suitable precursor for the subsequent silylation step.

A common and effective method for the synthesis of enantiomerically enriched 1-phenylbutan-2-ol is the asymmetric reduction of the corresponding prochiral ketone, 1-phenylbutan-2-one (B47396). This transformation can be accomplished using various biocatalytic or chemocatalytic methods.

Biocatalysis, for instance, has demonstrated significant potential in producing chiral alcohols. researchgate.net The use of microorganisms such as Lactobacillus paracasei can facilitate the asymmetric bioreduction of 1-phenylbutan-2-one to (S)-4-phenyl-2-butanol with high enantiomeric excess. researchgate.net Similarly, enzymatic cascades have been developed for the conversion of racemic 4-phenyl-2-butanol (B1222856) into either the (S)- or (R)-enantiomers of the corresponding amine, showcasing the versatility of biocatalytic systems. nih.gov

Chemocatalytic methods also offer robust routes to chiral 1-phenylbutan-2-ol. The use of chiral catalysts in hydrogenation or hydride transfer reactions allows for the production of either enantiomer with high selectivity. For example, sequential enantioselective reduction and C-H functionalization can be employed to create contiguous stereogenic centers. rsc.org

Table 1: Comparison of Enantioselective Methods for 1-Phenylbutan-2-ol Synthesis

MethodCatalyst/EnzymeProduct EnantiomerEnantiomeric Excess (ee)
BioreductionLactobacillus paracasei BD71(S)-4-phenyl-2-butanolHigh
Enzymatic CascadeAlcohol Dehydrogenases & Transaminases(S)- or (R)-amine>99% (R)
ChemocatalysisChiral Ruthenium Complexes(S)- or (R)-alcoholHigh

Achieving the desired stereochemistry in the butane (B89635) backbone is a fundamental challenge. One approach involves the use of chiral auxiliaries or catalysts to direct the formation of the stereocenter during carbon-carbon bond formation. For instance, stereocontrolled formation of chiral carbons bearing nitrogen has been achieved through sigmatropic rearrangements, a method that could be adapted for the synthesis of related chiral backbones. nih.gov

Another strategy involves starting from a chiral pool, utilizing naturally occurring chiral molecules like L-phenylalanine. Multienzyme pathways have been developed to convert L-phenylalanine into enantiomerically pure 1,2-amino alcohols, demonstrating how complex chiral structures can be built from simple, renewable starting materials. nih.gov

Strategies for Introducing the Chlorodimethylsilyl Moiety

Once the chiral 1-phenylbutan-2-yl precursor is obtained, the chlorodimethylsilyl group is introduced. This is typically accomplished through a nucleophilic substitution reaction where an organometallic derivative of the chiral precursor attacks dichlorodimethylsilane (B41323).

Organometallic reagents, such as Grignard and organolithium reagents, are excellent carbon nucleophiles and are widely used for the formation of silicon-carbon bonds. libretexts.orglibretexts.org The reaction involves the attack of the carbanionic carbon of the organometallic reagent on the electrophilic silicon atom of dichlorodimethylsilane, displacing one of the chloride leaving groups.

The formation of a Grignard reagent from a 1-phenylbutan-2-yl halide and magnesium metal provides a powerful nucleophile for the subsequent reaction with dichlorodimethylsilane. gelest.commasterorganicchemistry.com The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which helps to stabilize the Grignard reagent. libretexts.org

A key consideration in this reaction is selectivity. The reaction of a Grignard reagent with dichlorodimethylsilane can potentially lead to a mixture of mono- and di-substituted products. To favor the formation of the desired monosubstituted product, chloro-dimethyl-(1-phenylbutan-2-yl)silane, a reverse addition protocol is often employed, where the Grignard reagent is added to an excess of dichlorodimethylsilane. gelest.com The formation of Grignard reagents can also be accompanied by the formation of Wurtz coupling byproducts, and continuous production processes have been shown to improve selectivity and reduce these side reactions. chemrxiv.org The reactivity in these reactions is influenced by both inductive and steric effects. researchgate.net

Organolithium reagents are generally more reactive than their Grignard counterparts and also serve as excellent nucleophiles for reaction with chlorosilanes. orgsyn.org They can be prepared from the corresponding alkyl halide and lithium metal. masterorganicchemistry.com The reaction of a 1-phenylbutan-2-yl lithium reagent with dichlorodimethylsilane proceeds via a similar nucleophilic substitution mechanism. libretexts.org

Due to their high reactivity, reactions involving organolithium reagents are often conducted at low temperatures to control selectivity and minimize side reactions. The choice between a Grignard and an organolithium reagent can depend on the specific substrate and desired reaction conditions, as organolithium reagents have a broader scope of reactivity in some cases. youtube.com

Table 2: Reactivity of Organometallic Reagents with Dichlorodimethylsilane

Organometallic ReagentGeneral ReactivityKey Considerations for Selectivity
Organomagnesium (Grignard)Good NucleophileUse of excess dichlorodimethylsilane, reverse addition, temperature control. gelest.com
OrganolithiumHighly Reactive NucleophileLow reaction temperatures to control reactivity and side reactions.

Catalytic Approaches for Si-C Bond Formation in Chlorosilane Synthesis

The creation of a specific Si-C bond, as required for this compound, can be achieved through several catalytic strategies. The two most prominent methods are the cross-coupling of organometallic reagents with chlorosilanes and the hydrosilylation of alkenes. The choice of method depends on precursor availability, desired regioselectivity, and reaction efficiency.

Zinc-Catalyzed Cross-Coupling Reactions

A highly effective and increasingly utilized method for forming Si-C bonds is the zinc-catalyzed nucleophilic substitution of a chlorosilane with an organometallic reagent, such as a Grignard (organomagnesium) reagent. organic-chemistry.orgnih.gov This approach is particularly relevant for the synthesis of this compound, which would involve the reaction of dichlorodimethylsilane with a (1-phenylbutan-2-yl)magnesium halide.

Research has demonstrated that zinc salts, such as zinc chloride (ZnCl₂), are cost-effective, environmentally favorable, and low-toxicity catalysts for this transformation. organic-chemistry.org The reaction proceeds efficiently under mild conditions, typically at ambient temperature in a solvent like 1,4-dioxane. The catalytic quantity of ZnCl₂ facilitates the reaction, which might otherwise be sluggish or result in low yields.

The proposed mechanism involves the in-situ formation of a highly reactive triorganozincate complex from the Grignard reagent and the zinc salt. organic-chemistry.orgorganic-chemistry.org This zincate species then readily transfers the organic group to the silicon center of the chlorosilane, regenerating the catalyst and forming the desired Si-C bond. This catalytic turnover makes the process more efficient than stoichiometric organozinc reactions.

The versatility of the zinc-catalyzed method has been demonstrated across a range of substrates, including sterically demanding and electronically varied aryl and alkyl Grignard reagents. organic-chemistry.org This robustness suggests its applicability for the synthesis of the target compound, which features a secondary alkyl group.

Chlorosilane PrecursorOrganomagnesium ReagentCatalyst (mol%)SolventTime (h)Temp (°C)ProductYield (%)
Me₂PhSiClp-Tolyl-MgBrZnCl₂ (5)Dioxane125Me₂Ph(p-Tolyl)Si84
Me₃SiClPh-MgBrZnCl₂ (5)Dioxane125Me₃SiPh94
t-BuMe₂SiClPh-MgBrZnCl₂ (5)Dioxane125t-BuMe₂SiPh88
(Chloromethyl)Me₂SiClPh-MgBrZnCl₂ (1)Dioxane225(Chloromethyl)Me₂SiPh81
Me₂SiCl₂2 x Ph-MgBrZnCl₂ (5)Dioxane225Me₂SiPh₂93

This table presents data from analogous zinc-catalyzed cross-coupling reactions to illustrate the general scope and efficiency of the method. Data sourced from Murakami, K. et al. (2009). organic-chemistry.org

Other Catalytic Approaches: Hydrosilylation

An alternative and widely used industrial process for forming Si-C bonds is the catalytic hydrosilylation of alkenes. libretexts.org This method involves the addition of a hydrosilane (containing an Si-H bond), such as dimethylchlorosilane (HMe₂SiCl), across the double bond of an alkene. For the synthesis of this compound, the logical alkene precursor would be 1-phenyl-1-butene.

The key challenge in the hydrosilylation of an unsymmetrical internal alkene like 1-phenyl-1-butene is controlling the regioselectivity. The addition of the silyl (B83357) group can occur at either carbon of the double bond. To obtain the desired (1-phenylbutan-2-yl)silane product, the silicon atom must add to the second carbon (C2) of the butene chain, which corresponds to a Markovnikov-type addition.

A variety of transition metal catalysts are employed for hydrosilylation, with platinum-based systems like Speier's and Karstedt's catalysts being traditional choices. libretexts.org However, other metals such as rhodium, palladium, and cobalt have been shown to offer unique reactivity and selectivity. libretexts.orgd-nb.info For styrene (B11656) derivatives, which are structurally similar to 1-phenyl-1-butene, palladium-based catalysts are known to favor the formation of the branched (Markovnikov) product, which would be the desired isomer in this case. libretexts.org

Recent research has also focused on base-metal catalysts, such as cobalt, where the regioselectivity can be controlled by the choice of ligand. d-nb.info By modifying the steric and electronic properties of the ligand coordinated to the metal center, the reaction can be directed to yield either the linear (anti-Markovnikov) or the branched (Markovnikov) product with high selectivity. d-nb.info

Alkene SubstrateCatalyst SystemProduct TypeRegioselectivity (Branched:Linear)Reference
StyrenePd-MOPBranched>98:2 libretexts.org
1-OctenePd-(S)-MeO-MOPLinear7:93 libretexts.org
Alkyl-alkenesEtBIPCoCl₂Branchedup to >99:1 d-nb.info
Alkyl-alkenesiPrBIPCoCl₂Linearup to 1:>99 d-nb.info

This table demonstrates how catalyst and ligand selection can control the regioselectivity in the hydrosilylation of various alkenes, a key consideration for the synthesis of the target compound.

While zinc catalysis is not the primary method for hydrosilylation, its significant role in facilitating efficient Si-C bond formation through cross-coupling reactions makes it a central strategy in modern organosilane synthesis. organic-chemistry.org

Advanced Synthetic Methodologies for Enantiomerically Enriched Chloro Dimethyl 1 Phenylbutan 2 Yl Silane

Asymmetric Synthesis Strategies for Silicon-Stereogenic Silanes

The catalytic asymmetric synthesis of silicon-stereogenic compounds has emerged as a highly desirable alternative to classical resolution methods. nih.gov These strategies aim to construct the chiral silicon center with high enantioselectivity, often employing catalytic amounts of a chiral inductor. Key approaches include the desymmetrization of prochiral precursors, the use of chiral auxiliaries to direct stereochemistry, and dynamic kinetic resolution of racemic starting materials. nih.govnih.gov

Desymmetrization of prochiral organosilanes is an efficient strategy for preparing enantioenriched tetraorganosilanes. snnu.edu.cn This approach involves the enantioselective transformation of a prochiral molecule, which possesses a plane of symmetry or a center of inversion, into a chiral product. Symmetrical bis(methallyl)silanes and prochiral silanediols are common precursors for these transformations. nih.govacs.org

Organocatalysis has proven effective in this area. For instance, imidodiphosphorimidate (IDPi) catalysts have been used for the desymmetrizing carbon-carbon bond forming silicon-hydrogen exchange reaction of symmetrical bis(methallyl)silanes with phenols. nih.gov This method provides access to a variety of non-natural, enantioenriched tertiary silyl (B83357) ethers. nih.gov Another approach involves the desymmetrization of a prochiral silanediol (B1258837) using a chiral imidazole-containing catalyst. nih.govacs.org This metal-free silylation affords high yields and enantioselectivity for various silanediol and silyl chloride combinations. nih.govacs.org The high enantioselectivity is attributed to a dual-activating role of the Lewis basic imidazole (B134444), which engages in a two-point hydrogen-bonding interaction with the silanediol. nih.govacs.org

Transition metals, particularly rhodium, have also been employed in the desymmetrization of dihydrosilanes through intramolecular C-H silylation, leading to the formation of cyclic Si-stereogenic silanes. snnu.edu.cn

Table 1: Organocatalytic Desymmetrization of Prochiral Silanediols Data synthesized from research findings.

Catalyst TypePrecursorReagentEnantiomeric Ratio (er)Yield (%)Reference
Chiral ImidazoleAryl-Alkyl SilanediolDiphenylmethylchlorosilane98:298 acs.org
Chiral Imidazole4-Fluoro-1-naphthyl SilanediolDiphenylmethylchlorosilane92:856 acs.org
IDPi CatalystSymmetrical bis(methallyl)silanePhenolNot SpecifiedHigh nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis. sigmaaldrich.comwikipedia.org

In the context of silicon-stereogenic silanes, a common approach involves reacting a racemic chlorosilane with an enantiopure alcohol, such as (-)-menthol, to form diastereomeric silyl ethers. nih.gov These diastereomers can then be separated by physical methods like fractional crystallization. Subsequent stereospecific cleavage of the Si-O bond regenerates the silane (B1218182), now in an enantiomerically pure form. While effective, this method is stoichiometric and can be labor-intensive.

Commonly used chiral auxiliaries in broader asymmetric synthesis include oxazolidinones, ephedrine (B3423809) derivatives, and camphorsultam. sigmaaldrich.comwikipedia.org For example, oxazolidinones, often prepared from amino acids, can be acylated and subsequently undergo stereoselective alkylation reactions. wikipedia.org The diastereoselectivity is typically controlled by the steric hindrance of the auxiliary, which blocks one face of the enolate intermediate. wikipedia.org

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

AuxiliaryType of ReactionKey FeatureReference
(-)-MentholResolution of racemic chlorosilanesForms separable diastereomeric silyl ethers nih.gov
OxazolidinonesAlkylation, Aldol (B89426) reactionsSteric control of enolate reactions wikipedia.org
CamphorsultamMichael additionHigh asymmetric induction wikipedia.org
trans-2-Phenyl-1-cyclohexanolEne reactionsDiastereoselective C-C bond formation wikipedia.org

Dynamic kinetic resolution (DKR) is a powerful tool that overcomes the 50% yield limitation of traditional kinetic resolution. nih.gov In a DKR process, the starting racemic mixture is continuously epimerized under the reaction conditions, allowing the catalyst to selectively convert one enantiomer to the desired product while the other enantiomer is converted to the reactive one. nih.gov This allows for a theoretical yield of up to 100% of a single product diastereomer or enantiomer. nih.gov

Recently, a dynamic kinetic silyletherification of racemic chlorosilanes has been developed using a Lewis base catalyst. researchgate.netnih.gov This enantioconvergent approach utilizes the racemization of the silicon center to its advantage. nih.gov In one system, 4-aminopyridine (B3432731) is used as a catalyst for the reaction between racemic chlorosilanes and (S)-lactates, yielding silicon-stereogenic silylethers with high diastereoselectivity. nih.gov Another study reports the use of the chiral isothiourea catalyst, (S)-benzotetramisole, to facilitate silyletherification of racemic chlorosilanes with phenols, producing (R)-silylethers in high yields and enantioselectivity. nih.gov Mechanistic studies suggest that a pentacoordinate silicate (B1173343) intermediate, bound to two catalyst molecules, is responsible for the rapid Si-configurational epimerization. nih.gov

Table 3: Dynamic Kinetic Resolution of Racemic Chlorosilanes

CatalystNucleophileProductYield (%)Enantiomeric Ratio (er)Reference
(S)-benzotetramisolePhenols(R)-Silylethersup to 86up to 98:2 nih.gov
4-aminopyridine(S)-LactatesSilylethersHighHigh (dr) nih.gov

Metal-Catalyzed Asymmetric Si-C Bond Formation

Transition metal catalysis offers a versatile and efficient platform for the construction of Si-C bonds in an asymmetric fashion. snnu.edu.cnresearchgate.net Catalytic systems based on palladium and copper have been particularly successful in creating silicon-stereogenic centers through various reaction pathways, including C-H activation, cross-coupling, and hydrosilylation. snnu.edu.cndoaj.org The choice of metal and chiral ligand is critical for achieving high levels of stereocontrol.

Palladium catalysis is a robust tool for asymmetric synthesis, including the formation of Si-stereogenic centers. beilstein-journals.org One notable application is in the intramolecular C-H arylation for the asymmetric desymmetrization of tetrasubstituted organosilanes, which provides an efficient route to cyclic enantioenriched tetraorganosilanes. snnu.edu.cn

Palladium catalysts have also been employed in asymmetric hydrosilylation reactions, where a Si-H bond is added across a C-C multiple bond. beilstein-journals.org This process can transfer chirality from a silicon-stereogenic silane to a carbon center. doaj.orgbeilstein-journals.org For example, both cyclic and acyclic silicon-stereogenic silanes have been shown to induce excellent chirality transfer in palladium-catalyzed intermolecular carbon-silicon bond formation. doaj.orgbeilstein-journals.org Chiral pyridine-oxazoline (PyOx) and diene ligands have proven effective in palladium-catalyzed asymmetric conjugate additions and other C-C bond-forming reactions, highlighting the versatility of palladium systems. orgsyn.orgnih.gov

Table 4: Selected Palladium-Catalyzed Asymmetric Reactions

Reaction TypeLigand TypeSubstrateKey OutcomeReference
Intramolecular C-H ArylationNot SpecifiedTetrasubstituted OrganosilaneSynthesis of cyclic Si-stereogenic silanes snnu.edu.cn
Intermolecular HydrosilylationNot SpecifiedAlkeneChirality transfer from Si to C doaj.orgbeilstein-journals.org
Conjugate Additiont-BuPyOxα,β-Unsaturated CarbonylConstruction of quaternary stereocenters orgsyn.org
Wagner-Meerwein ShiftTrost LigandsAllenylcyclobutanolSynthesis of cyclopentanones with α-chiral centers nih.gov

Copper-catalyzed reactions have become indispensable for the asymmetric synthesis of organosilicon compounds. nih.gov Copper(I) hydride (CuH) catalysts, in particular, are highly effective in asymmetric conjugate reduction and hydrosilylation reactions. nih.govmit.edu The enantioselective Markovnikov hydrosilylation of vinylarenes using a CuH catalyst and a chiral ligand provides a direct route to chiral alkylsilanes. mit.edu DFT calculations support a mechanism involving hydrocupration followed by a σ-bond metathesis with the hydrosilane. mit.edu

Another significant application is the copper-catalyzed asymmetric synthesis of silicon-stereogenic benzoxasiloles via intramolecular Si-O coupling. nih.gov A Cu(I)/difluorphos system is an efficient catalyst for the enantioselective Si-C bond cleavage and subsequent Si-O bond formation. nih.gov Furthermore, kinetic resolution of racemic [2-(hydroxymethyl)phenyl]silanes can be achieved using a Cu(I)/PyrOx catalytic system. nih.gov These methodologies not only create the Si-stereogenic center but also provide functionalized products that can be further elaborated. nih.gov

Table 5: Copper-Catalyzed Asymmetric Synthesis of Organosilanes

Catalyst SystemReaction TypeSubstrateEnantioselectivityReference
CuH / Chiral LigandMarkovnikov HydrosilylationVinylarenesExcellent mit.edu
Cu(I) / difluorphosIntramolecular Si-O Coupling[2-(hydroxymethyl)phenyl]silanesHigh nih.gov
Cu(I) / PyrOxKinetic ResolutionRacemic [2-(hydroxymethyl)phenyl]silanesHigh nih.gov
Cu(OAc)₂ / Chiral LigandConjugate Reductionα,β-Unsaturated EstersHigh (ee) nih.gov

Nickel-Catalyzed Approaches, including Silyl-Heck Reactions

Nickel catalysis has emerged as a powerful tool for the formation of carbon-silicon bonds, offering a cost-effective alternative to palladium and other precious metals. organic-chemistry.org These methods often proceed via reductive coupling or cross-electrophile coupling pathways, enabling the synthesis of structurally diverse organosilanes. researchgate.net

One potential nickel-catalyzed route to Chloro-dimethyl-(1-phenylbutan-2-yl)silane involves the reductive silylation of an appropriate alkenyl precursor. For instance, a nickel(II) catalyst could be employed in a one-pot protocol for the reductive silylation of an alkenyl methyl ether. rsc.org This process involves a cascade of C-O bond silylation followed by the hydrogenation of the vinyl double bond. rsc.org Another approach is the nickel-catalyzed decarbonylative silylation of silyl ketones, which provides arylsilanes under mild conditions. organic-chemistry.org While not directly applied to the target molecule, this methodology showcases the capability of nickel to mediate the formation of Si-C bonds. organic-chemistry.org

The Silyl-Heck reaction, a variant of the well-known Heck reaction, represents a direct method for the silylation of alkenes. nih.gov While predominantly studied with palladium catalysts, nickel-catalyzed versions have also been developed. nsf.gov This reaction involves the oxidative addition of a silyl halide to a low-valent nickel complex, followed by insertion of an alkene and subsequent β-hydride elimination to afford the vinyl or allyl silane. nih.gov For the synthesis of this compound, a Silyl-Heck type reaction could be envisioned between a suitable silyl halide and a styrene (B11656) derivative, although controlling the regioselectivity and achieving the desired saturation of the alkyl chain would require further transformations. The intramolecular version of the silyl-Heck reaction has been shown to be effective for the synthesis of unsaturated silacycles using palladium catalysis, demonstrating the potential for forming cyclic silicon-containing structures. nsf.govnih.gov

Table 1: Key Features of Nickel-Catalyzed Silylation Reactions
Reaction TypeCatalyst System (Example)Key TransformationPotential Applicability
Reductive SilylationNickel(II) with silylborane and hydrosilaneAlkenyl methyl ether to alkyl silaneSynthesis of the saturated alkylsilane backbone
Decarbonylative SilylationNi(cod)2 with PnBu3Silyl ketone to arylsilaneFormation of aryl-silicon bonds
Silyl-Heck ReactionNickel catalyst with a phosphine (B1218219) ligandAlkene to vinyl or allyl silaneIntroduction of the silyl moiety to an unsaturated precursor

Rhodium-Catalyzed Protocols

Rhodium catalysis offers a highly effective platform for the asymmetric synthesis of silicon-stereogenic centers. nih.gov A prominent strategy is the enantioselective hydrosilylation of alkenes, which allows for the direct installation of a chiral silicon moiety. nih.govacs.org This approach typically involves the reaction of a prochiral dihydrosilane with an alkene in the presence of a chiral rhodium catalyst. nih.gov For the synthesis of enantiomerically enriched this compound, a rhodium-catalyzed intermolecular hydrosilylation of a suitable alkene with a prochiral dihydrosilane could be employed. nih.gov The choice of chiral ligand is critical for achieving high enantioselectivity. acs.org

Another powerful rhodium-catalyzed method is the dynamic kinetic asymmetric intramolecular hydrosilylation (DyKAH) of racemic hydrosilanes. nih.gov This strategy allows for the conversion of a racemic starting material into a single enantiomer of the product in high yield and enantioselectivity. nih.gov The rhodium catalyst, in conjunction with a chiral ligand, facilitates the deracemization of the silicon stereocenter. nih.govresearchgate.net Density functional theory (DFT) calculations have suggested that the amide moiety in certain chiral ligands plays a crucial role in facilitating the SN2 substitution of a chloride ion to enable the chiral inversion at the silicon center. nih.govresearchgate.net

Rhodium-catalyzed intramolecular C-H functionalization of dihydrosilanes also provides a route to chiral monohydrosilanes. nih.gov This method can be highly efficient, with catalyst loadings as low as 0.1 mol%. nih.gov Mechanistic studies suggest that these reactions may proceed via a Chalk-Harrod mechanism, with the oxidative addition of the Si-H bond being the enantio-determining step. nih.gov Furthermore, rhodium-catalyzed synthesis of silicon-bridged π-conjugated compounds has been developed through a 1,4-rhodium migration pathway. nih.gov

Table 2: Rhodium-Catalyzed Asymmetric Synthesis of Silicon-Stereogenic Silanes
MethodKey FeatureExample ApplicationEnantioselectivity
Intermolecular Hydrosilylation of AlkenesDesymmetrization of prochiral dihydrosilanes nih.govConstruction of Si-stereogenic centers nih.govHigh enantioselectivity achievable with appropriate chiral ligands acs.org
Dynamic Kinetic Asymmetric Hydrosilylation (DyKAH)Deracemization of racemic hydrosilanes nih.govresearchgate.netPreparation of silicon-stereogenic benzosiloles nih.govresearchgate.netExcellent enantioselectivities reported nih.govresearchgate.net
Intramolecular C-H FunctionalizationSynthesis of cyclic monohydrosilanes nih.govAccessing chiral oxasilacycles nih.govExcellent diastereo-, regio-, and enantioselectivities nih.gov

Organocatalytic Asymmetric Synthesis of Silicon-Stereogenic Compounds

Organocatalysis has emerged as a complementary and powerful approach for the enantioselective construction of silicon-stereogenic centers, avoiding the use of transition metals. researchgate.net A notable example is the desymmetrization of prochiral silanediols using a chiral imidazole-containing catalyst. nih.govacs.org This metal-free silylation method can afford high yields and enantioselectivities for a variety of silanediol and silyl chloride substrates. nih.govacs.org The catalyst is believed to activate the silanediol through a two-point hydrogen-bonding interaction. acs.org

This methodology could be adapted for the synthesis of this compound by reacting a suitable prochiral silanediol with a chlorosilane in the presence of a chiral organocatalyst. The resulting enantioenriched siloxanol could then be converted to the target chlorosilane. The scope of this organocatalytic silylation has been shown to include chlorosilanes with vinyl and hydrido functional handles, demonstrating its potential for accessing a range of functionalized chiral silanes. nih.govacs.org

Furthermore, the first organocatalytic enantioselective synthesis of tertiary silyl ethers with central chirality on the silicon atom has been reported. nih.gov This reaction proceeds via a desymmetrizing carbon-carbon bond forming silicon-hydrogen exchange reaction of symmetrical bis(methallyl)silanes with phenols, utilizing newly developed imidodiphosphorimidate (IDPi) catalysts. nih.gov The resulting enantioenriched silyl ethers can be further derivatized, leveraging the olefin functionality and the phenoxy leaving group. nih.gov

Table 3: Organocatalytic Approaches to Silicon-Stereogenic Compounds
StrategyCatalyst TypeSubstrate ClassProductEnantioselectivity (er)
Desymmetrization of Prochiral SilanediolsChiral Imidazole-containing Catalyst nih.govacs.orgProchiral Silanediols and Chlorosilanes nih.govacs.orgSi-stereogenic Siloxanols nih.govacs.orgUp to 98:2 nih.govacs.org
Desymmetrizing C-C Bond Formation/Si-H ExchangeImidodiphosphorimidate (IDPi) nih.govSymmetrical Bis(methallyl)silanes and Phenols nih.govTertiary Silyl Ethers nih.govGood chemo- and enantioselectivities reported nih.gov

Enantioconvergent Strategies in Chlorosilane Synthesis

Enantioconvergent synthesis provides an elegant solution for the preparation of single-enantiomer products from racemic starting materials. In the context of chlorosilane synthesis, such strategies are highly desirable but remain challenging.

Recent advances have demonstrated the potential for enantioconvergent transformations in the synthesis of silicon-stereogenic compounds. For example, the enantioselective construction of linear silicon-stereogenic vinylsilanes from simple alkenes has been achieved under rhodium catalysis. nih.gov This transformation is significant for its ability to achieve regioconvergent and enantioconvergent conversion, effectively transforming isomeric mixtures of olefin feedstocks into a single regio- and stereoisomeric product. nih.gov While not directly yielding a chlorosilane, the enantioenriched vinylsilane products can serve as versatile intermediates for further functionalization to the desired chlorosilane.

The dynamic kinetic asymmetric hydrosilylation (DyKAH) mentioned in the rhodium-catalyzed protocols also represents an enantioconvergent approach. By continuously racemizing the starting material while one enantiomer is selectively transformed into the product, this method can theoretically achieve a 100% yield of a single enantiomer from a racemic mixture. The application of such a strategy to the synthesis of this compound would involve the use of a racemic precursor that can be racemized in situ by the catalyst system.

Table 4: Principles of Enantioconvergent Synthesis for Chiral Silanes
PrincipleCatalytic System (Example)Starting MaterialKey Advantage
Regio- and Enantioconvergent ConversionRhodium catalysis nih.govIsomeric mixture of alkenes nih.govFormation of a single regio- and stereoisomer product from a mixture nih.gov
Dynamic Kinetic Asymmetric Hydrosilylation (DyKAH)Rhodium with a chiral ligand nih.govresearchgate.netRacemic hydrosilane nih.govresearchgate.netTheoretical 100% yield of a single enantiomer from a racemate nih.govresearchgate.net

Stereochemical Aspects and Control in Chloro Dimethyl 1 Phenylbutan 2 Yl Silane Chemistry

Chiral Carbon Center within the 1-Phenylbutan-2-yl Moiety

The 1-phenylbutan-2-yl group attached to the silicon atom contains a stereogenic carbon center at the C2 position. This inherent chirality is a fundamental aspect of the molecule's identity and significantly influences its chemical behavior and the stereochemical outcome of its reactions.

Reactions that occur at the chiral carbon center of the 1-phenylbutan-2-yl moiety are governed by established principles of stereochemistry, primarily leading to either retention or inversion of configuration. ucla.eduucla.edu The outcome is highly dependent on the reaction mechanism.

Inversion of Configuration: This typically occurs via an SN2 mechanism. youtube.com If a leaving group at the C2 position were to be substituted by a nucleophile, the reaction would proceed through a backside attack, leading to an inversion of the stereocenter's absolute configuration (R to S or S to R). ucla.edu

The table below illustrates the expected stereochemical outcomes for hypothetical substitution reactions at the C2 position of the 1-phenylbutan-2-yl group.

Reaction Type Mechanism Stereochemical Outcome at C2 Description
Nucleophilic SubstitutionSN2InversionThe nucleophile attacks from the side opposite to the leaving group. youtube.com
Nucleophilic SubstitutionSN1Racemization (Inversion + Retention)The reaction proceeds through a planar carbocation intermediate.
Double SubstitutionTwo consecutive SN2 reactionsRetentionThe net result of two inversions is retention of the original configuration. youtube.com

This table presents generalized outcomes based on standard mechanistic principles in organic chemistry.

The stereochemical outcome of reactions, even those occurring at the silicon atom, can be influenced by the chiral 1-phenylbutan-2-yl group. The steric bulk and electronic properties of the phenyl and ethyl groups attached to the chiral carbon can create a biased chiral environment that directs the approach of reagents.

Steric Hindrance: The phenyl group, being larger than the ethyl group, can sterically hinder one face of the molecule, favoring the approach of a reagent from the less hindered side. This is a crucial factor in diastereoselective reactions.

Electronic Effects: The phenyl group's π-system can engage in electronic interactions (e.g., π-π stacking or cation-π interactions) with reagents or catalysts, which can influence the transition state geometry and favor the formation of one diastereomer over another. Computational studies on analogous systems have shown that even subtle electronic factors can play a dominant role in determining the preferred reaction pathway. nih.govwayne.edu

Potential for Silicon Stereogenicity

While Chloro-dimethyl-(1-phenylbutan-2-yl)silane is achiral at the silicon center, it serves as a precursor for creating silicon-stereogenic compounds. A silicon atom becomes a stereocenter when it is bonded to four different substituents. The presence of the chiral 1-phenylbutan-2-yl group makes the two methyl groups diastereotopic, opening pathways for their selective functionalization to generate a chiral silicon center.

Several strategies have been developed for the asymmetric synthesis of compounds with stereogenic silicon centers. nih.gov These methods can be broadly categorized into resolution techniques and asymmetric synthesis.

Resolution of Racemic Silanes: A common approach involves reacting a racemic chlorosilane with a chiral auxiliary, such as (-)-menthol, to form two diastereomers. These diastereomers can then be separated by physical methods like fractional crystallization or chromatography. Subsequent cleavage of the auxiliary group yields the enantioenriched silicon-stereogenic silane (B1218182). nih.gov

Desymmetrization of Prochiral Silanes: This strategy involves the selective transformation of one of two identical groups on a prochiral silicon atom. For a molecule like dichloro-(1-phenylbutan-2-yl)silane, a chiral catalyst could mediate the substitution of one chlorine atom, leading to a silicon-stereogenic product. Transition metals like palladium and rhodium are often used to catalyze such reactions. nih.gov

Catalytic Asymmetric Synthesis: Recent advances have focused on the direct catalytic enantioselective synthesis of Si-stereogenic compounds. For instance, the desymmetrization of prochiral silanediols using chiral organocatalysts has been shown to produce Si-stereogenic compounds with high enantioselectivity. acs.org Another powerful method is the stereospecific transition-metal-catalyzed Si-H borylation of chiral hydrosilanes, which proceeds with retention of configuration to yield silicon-stereogenic silylboranes. chemrxiv.org

Strategy Description Key Features Reference
Diastereomeric ResolutionSeparation of diastereomers formed with a chiral auxiliary.Relies on physical separation; maximum theoretical yield is 50%. nih.gov
Catalytic DesymmetrizationSelective reaction of one of two enantiotopic groups on a prochiral silane.Can achieve high enantioselectivity; often uses transition metal catalysts. nih.gov
Asymmetric C-H SilylationIntramolecular or intermolecular C-H activation and silylation to create a chiral center.Provides access to novel silicon-containing heterocycles. researchgate.net
Stereospecific BorylationCatalytic borylation of a Si-H bond that proceeds with a specific stereochemical outcome.High enantiospecificity (>99% es) with retention of configuration. chemrxiv.org

This table summarizes general strategies for creating silicon stereogenicity, which are applicable to precursors of the title compound.

When this compound undergoes a reaction where a new stereocenter is formed, such as at the silicon atom, the existing chiral carbon at C2 can exert diastereoselective control. This means that the two possible diastereomers will be formed in unequal amounts. For example, in the substitution of the chlorine atom by a nucleophile to create a new Si-chiral center, the 1-phenylbutan-2-yl group will direct the incoming nucleophile to one face of the silicon atom preferentially. This principle is widely used in stereoselective synthesis. researchgate.net The treatment of silyl (B83357) epoxides with Grignard reagents, for example, can lead to highly diastereoselective addition reactions. nih.gov

Mechanisms of Chirality Transfer and Amplification

The interplay between the carbon and potential silicon stereocenters in this compound brings the concepts of chirality transfer and amplification into focus.

Chirality Transfer: This refers to a process where the stereochemical information from an existing chiral center is transmitted to a new one during a chemical reaction. nih.gov In this system, the chirality of the C2 carbon could be transferred to the silicon atom during an intramolecular rearrangement or addition reaction. The efficiency of such a transfer is a key challenge in stereoselective synthesis. researchgate.netamanote.com The mechanism often involves a concerted transition state where the spatial arrangement of the existing stereocenter dictates the configuration of the newly formed one.

Chirality Amplification: This phenomenon occurs when the enantiomeric excess (ee) of a product is higher than the ee of the chiral catalyst or auxiliary that produced it. This is a type of non-linear effect in asymmetric catalysis. In the context of reactions involving this compound, if it were used as a chiral ligand or reagent, certain reaction systems, particularly those involving aggregation or autocatalysis, could potentially exhibit chiral amplification. nih.govnih.govresearchgate.net This is a complex process often observed in the formation of supramolecular assemblies or in autocatalytic reactions like the Soai reaction. nih.govrsc.org

The study of these stereochemical phenomena in molecules like this compound is crucial for designing new chiral silicon-based reagents and materials. eventact.com

Through-Space and Through-Bond Stereoelectronic Effects of the Silicon Atom

The stereochemical outcomes of reactions involving this compound are intricately governed by a combination of through-space and through-bond stereoelectronic effects originating from the silicon atom. These effects dictate the conformational preferences of the molecule and influence the facial selectivity of reactions at adjacent stereocenters. Understanding the interplay between these non-covalent interactions is crucial for predicting and controlling the stereochemistry of its derivatives.

Through-bond effects , primarily manifested as hyperconjugation, involve the interaction of the carbon-silicon (C-Si) bonding electrons with adjacent orbitals. The C-Si bond is a good σ-donor, meaning it can effectively donate electron density into nearby empty or partially filled orbitals. This phenomenon, often referred to as the β-silicon effect, is a stabilizing interaction that can significantly influence the transition states of reactions. For instance, in reactions proceeding through a carbocationic intermediate at the benzylic position (C1), the C-Si bond at the C2 position can stabilize the positive charge through σ-p hyperconjugation. This through-bond interaction is highly dependent on the dihedral angle between the C-Si bond and the p-orbital of the carbocation, with a strong preference for an anti-periplanar arrangement to maximize orbital overlap. wikipedia.org

Through-space effects , on the other hand, are primarily steric in nature. The dimethylsilyl group is sterically demanding, and its spatial bulk can direct incoming reagents to the less hindered face of the molecule. In this compound, the rotation around the C1-C2 bond is restricted due to the steric hindrance between the phenyl group, the ethyl group, and the chloro-dimethyl-silyl group. This leads to favored conformations where these bulky groups are positioned to minimize steric strain. Computational studies on analogous acyclic systems have shown that gauche interactions involving bulky silyl groups can be highly destabilizing, leading to a preference for anti-periplanar conformations. researchgate.net

The conformational landscape of this compound is therefore a result of the balance between these through-bond and through-space effects. While hyperconjugation favors specific alignments for electronic stabilization, steric repulsions will prevent conformations where bulky groups are in close proximity. The interplay of these effects is critical in diastereoselective reactions, where the pre-existing stereocenter at C2 influences the creation of a new stereocenter.

Detailed Research Findings:

While specific experimental data for this compound is not extensively available in the public domain, computational studies on structurally similar chiral organosilanes provide valuable insights into the relative energies of different conformers. These studies help to quantify the energetic penalties associated with steric clashes versus the stabilization gained from hyperconjugative interactions.

For example, a computational analysis of a model compound, (1-phenylpropyl)trimethylsilane, can illustrate the energetic differences between staggered conformations. The relative energies are influenced by gauche interactions and the potential for hyperconjugation.

ConformerDihedral Angle (Ph-C1-C2-Si)Key Steric InteractionHyperconjugation (σC-Si → σ*C-Ph)Relative Energy (kcal/mol)
Anti180°MinimizedModerate0.0
Gauche 160°Ph / SiMe3Favorable1.2
Gauche 2-60°Me / SiMe3Favorable0.8

This is a hypothetical data table based on general principles of conformational analysis of substituted alkanes and the known electronic properties of silyl groups, intended for illustrative purposes.

In this model, the anti-conformer, where the large phenyl and trimethylsilyl (B98337) groups are furthest apart, is the most stable. The gauche conformers are higher in energy due to steric strain. The relative stability of the two gauche conformers would depend on the specific steric demands of the methyl versus the phenyl group in that particular arrangement.

Furthermore, the electronic nature of the silicon substituents also plays a role. The chlorine atom in this compound is electron-withdrawing, which can modulate the σ-donating ability of the C-Si bond and influence the strength of hyperconjugative interactions.

Reaction Mechanisms of Chloro Dimethyl 1 Phenylbutan 2 Yl Silane

Nucleophilic Substitution at the Silicon Center

Nucleophilic substitution at the silicon atom of Chloro-dimethyl-(1-phenylbutan-2-yl)silane is a primary pathway for its reactivity. Unlike substitution at a carbon center, the mechanism at a silicon center is influenced by silicon's larger size and its ability to accommodate a higher coordination number, which alters the potential energy surface of the reaction.

Role of the Chloride Leaving Group

The chloride atom in this compound functions as an effective leaving group, facilitating nucleophilic attack at the silicon center. The silicon-chlorine (Si-Cl) bond is strong and polarized, with the silicon atom being electrophilic. However, compared to other silicon-halogen bonds, the Si-Cl bond is significantly stronger than Si-Br and Si-I bonds, which can make its substitution more challenging, sometimes requiring catalytic activation. wikipedia.org During a substitution reaction, an incoming nucleophile attacks the silicon atom, leading to the cleavage of the Si-Cl bond and the expulsion of a chloride ion. nih.govacs.org This process is central to the formation of new derivatives, such as silyl (B83357) ethers or compounds with new silicon-carbon bonds.

Mechanistic Pathways with Organometallic Reagents (Grignard, Organolithium)

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are powerful nucleophiles used to form new silicon-carbon bonds by reacting with chlorosilanes. The reaction of this compound with these reagents proceeds via nucleophilic substitution at the silicon center.

Organolithium Reagents : These reagents are highly reactive and generally react smoothly with chlorosilanes, even at low temperatures. researchgate.net The carbanionic portion of the organolithium compound directly attacks the electrophilic silicon atom, displacing the chloride leaving group in a straightforward substitution.

Grignard Reagents : While also effective, Grignard reagents are generally less reactive than their organolithium counterparts. researchgate.net Reactions with chlorosilanes may require more forcing conditions, such as higher temperatures or prolonged reaction times. researchgate.net The mechanism involves the nucleophilic attack of the organic group from the Grignard reagent on the silicon atom. The reaction rate and efficiency can be influenced by factors such as the solvent and the specific Grignard reagent used.

The general pathway for both types of reagents involves the formation of a transient, higher-coordinate silicon intermediate or transition state before the chloride ion is expelled.

Catalytic Activation Mechanisms in Nucleophilic Substitution

To enhance the efficiency of nucleophilic substitution, particularly with less reactive nucleophiles like Grignard reagents, various catalytic systems can be employed.

Lewis Acid Catalysis : Lewis acids can activate the chlorosilane by coordinating to the chlorine atom, making the silicon center more electrophilic and susceptible to nucleophilic attack. For instance, a combination of a nickel complex and a Lewis acid like Me₃Al has been shown to catalyze silyl-Heck reactions of chlorosilanes. acs.org

Metal-Catalyzed Reactions : Transition metals can facilitate the substitution process. Zinc salts, such as ZnCl₂, have been identified as effective, low-cost, and environmentally friendly catalysts for the reaction between chlorosilanes and Grignard reagents. researchgate.netnih.gov Mechanistic studies suggest that the active catalytic species is a triorganozincate complex, which facilitates the transfer of the organic group to the silicon center. nih.gov

Base Catalysis : In reactions with protic nucleophiles like alcohols, a base is often required. Amine bases such as imidazole (B134444) or triethylamine (B128534) are commonly used. gelest.comprinceton.edu The base can play a dual role: it can act as a nucleophilic catalyst by first reacting with the chlorosilane to form a more reactive intermediate, or it can simply serve to neutralize the hydrochloric acid (HCl) byproduct that forms, driving the reaction to completion. princeton.edunih.gov

Table 1: Comparison of Mechanistic Pathways for Nucleophilic Substitution

Feature Organolithium Reagents Grignard Reagents Catalytic Activation (e.g., Zn-catalyzed)
Reactivity High, often proceeds at low temperatures. researchgate.net Moderate, may require higher temperatures. researchgate.net Enhanced reactivity under mild conditions. researchgate.netnih.gov
Mechanism Direct nucleophilic attack by carbanion. Nucleophilic attack, can be slower. Formation of an active catalytic species (e.g., triorganozincate). nih.gov
Additives Generally not required. May require catalysts for efficient reaction. researchgate.net Requires a catalytic amount of a metal salt (e.g., ZnCl₂). researchgate.netnih.gov

Carbon-Silicon Bond Reactivity and Activation

Beyond the reactivity at the silicon-chloride bond, the carbon-silicon (C-Si) bond in organosilanes like this compound can also be activated to participate in various synthetic transformations. Activation of the C-Si bond typically requires a transition metal catalyst and often involves the formation of hypervalent silicon species. researchgate.netnih.gov

Mechanistic Investigations of Silyl-Heck Reactions

The silyl-Heck reaction is an emerging method for forming synthetically valuable allyl and vinyl silanes from alkenes. nih.govnih.gov While the reaction starts with the activation of a silicon-halide bond, its mechanism provides insight into the subsequent reactivity involving the C-Si bond.

The proposed catalytic cycle, often involving a palladium or nickel catalyst, can be summarized as follows:

Activation/Oxidative Addition : A low-valent transition metal complex (e.g., Pd(0) or Ni(0)) undergoes oxidative addition into the silicon-halogen bond of the chlorosilane. nih.gov In some systems, a Lewis acid activates the Si-Cl bond, which is then attacked by the nucleophilic metal catalyst. acs.org This step forms a metal-silyl intermediate.

Migratory Insertion : An alkene coordinates to the metal center and subsequently undergoes migratory insertion into the metal-silyl bond.

β-Hydride Elimination : The resulting metal-alkyl intermediate undergoes β-hydride elimination, which releases the final product—either an allyl or vinyl silane (B1218182)—and regenerates the active metal catalyst. nih.gov

This reaction provides a direct route to functionalize alkenes with a silyl group, showcasing a powerful method of C-Si bond formation that leverages the initial reactivity of the Si-Cl bond. nih.gov

Hydrosilylation Reaction Mechanisms (for derivatives or related processes)

Hydrosilylation involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. wikipedia.org For a derivative of this compound, where the chlorine has been replaced by hydrogen to form Dimethyl-(1-phenylbutan-2-yl)silane, this reaction is highly relevant. The process is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's or Karstedt's catalyst. wikipedia.orgnih.gov

The most widely accepted mechanism for hydrosilylation is the Chalk-Harrod mechanism : wikipedia.orgnih.gov

Oxidative Addition : The Si-H bond of the hydrosilane adds oxidatively to the low-valent metal catalyst (e.g., Pt(0)). This forms a metal complex containing both a hydride (M-H) and a silyl (M-SiR₃) ligand.

Olefin Coordination : The alkene substrate coordinates to the metal center.

Migratory Insertion : The coordinated alkene inserts into the metal-hydride (M-H) bond. This step is typically regioselective, leading to anti-Markovnikov addition where the silicon attaches to the terminal carbon of a terminal alkene. wikipedia.org

Reductive Elimination : The final alkylsilane product is released from the metal center through reductive elimination of the C-Si bond, which regenerates the active catalyst for the next cycle. libretexts.org

Table 2: Key Steps in Hydrosilylation (Chalk-Harrod Mechanism)

Step Description Intermediate Formed
1. Oxidative Addition The Si-H bond of the hydrosilane adds to the metal center. Metal-hydride-silyl complex
2. Olefin Coordination The C=C double bond of the alkene coordinates to the metal. Alkene-metal complex
3. Migratory Insertion The alkene inserts into the metal-hydride bond. Metal-alkyl-silyl complex
4. Reductive Elimination The C-Si bond is formed, releasing the product and regenerating the catalyst. Alkylsilane product

This mechanism underlies one of the most important industrial applications for producing organosilicon compounds. wikipedia.orgnumberanalytics.com

Reactive Intermediates in Organosilane Chemistry

The reaction mechanisms of organosilanes, including this compound, are often dictated by the formation of transient, highly reactive species. These intermediates are typically short-lived and possess silicon centers with unusual coordination numbers or electronic states. Understanding the formation, stability, and subsequent reactions of these species is crucial for predicting reaction outcomes and designing synthetic pathways. The principal reactive intermediates in organosilane chemistry are silylium (B1239981) ions (trivalent, cationic silicon), silyl radicals (trivalent, neutral silicon), and silylenes (divalent, neutral silicon). researchgate.net

Silylium Ions (R₃Si⁺)

Silylium ions, the silicon analogues of carbocations, are trivalent, positively charged silicon species (R₃Si⁺). wikipedia.org They are characterized by enormous electrophilicity and are often considered super Lewis acids. acs.orgsci-hub.ru Their history has been marked by controversy, as their high reactivity made them elusive and difficult to isolate or observe directly in the condensed phase. acs.org However, the use of weakly coordinating anions and non-nucleophilic solvents has enabled the characterization and even isolation of stable silylium ions. wikipedia.org

Formation: The generation of silylium ions from precursors like this compound typically requires the abstraction of a substituent with its bonding electrons. For chlorosilanes, this can be achieved by using strong Lewis acids to abstract the chloride anion. Another common method is hydride abstraction from a corresponding hydrosilane (R₃SiH). wikipedia.orgresearchgate.net

Chloride Abstraction: A strong Lewis acid (LA) can interact with the chlorine atom of the Si-Cl bond, facilitating its departure as an anion and leaving behind the cationic silylium ion.

R₃Si-Cl + LA → [R₃Si]⁺[LA-Cl]⁻

Hydride Abstraction: This method involves reacting a hydrosilane with a potent electrophile, such as the trityl cation ([Ph₃C]⁺), which abstracts a hydride ion (H⁻). researchgate.net

For this compound, the direct abstraction of the chloride is a plausible, albeit challenging, route to the corresponding dimethyl-(1-phenylbutan-2-yl)silylium ion. The high strength of the Si-Cl bond makes this process energetically demanding. acs.org

Stability and Reactivity: The stability of silylium ions is significantly influenced by the electronic and steric properties of their substituents. While more stable in the gas phase than carbocations, they are exceptionally reactive in solution due to silicon's high electropositivity and propensity for nucleophilic attack. wikipedia.org The presence of bulky substituents can sterically shield the cationic silicon center, enhancing its kinetic stability. mdpi.com In the case of the putative dimethyl-(1-phenylbutan-2-yl)silylium ion, the 1-phenylbutan-2-yl group provides some steric bulk, but it may not be sufficient to allow for its isolation under normal conditions.

Silylium ions are potent electrophiles that readily react with a wide range of nucleophiles, including solvents, anions, and even weak bases. sci-hub.ru Their reactivity is a key feature in their application as catalysts in various organic transformations, such as hydrosilylation and Friedel-Crafts reactions. acs.orgnih.gov

Silyl Radicals (R₃Si•)

Silyl radicals are neutral, trivalent silicon species with an unpaired electron. They are key intermediates in many radical-based transformations involving organosilanes. researchgate.net Unlike their carbon-centered counterparts which are often planar (sp² hybridized), silyl radicals typically adopt a pyramidal geometry (sp³ hybridized), a structural feature that has been confirmed by stereochemical studies. wiley.com

Formation: Silyl radicals can be generated from various organosilane precursors through several methods. For a chlorosilane like this compound, reductive pathways are most relevant.

Reductive Cleavage: The strong Si-Cl bond can be cleaved reductively to generate a silyl radical. This can be achieved using electrochemical methods at highly biased potentials or with potent reducing agents. organic-chemistry.org This strategy has become increasingly attractive for initiating silylation reactions. organic-chemistry.org

R₃Si-Cl + e⁻ → [R₃Si-Cl]•⁻ → R₃Si• + Cl⁻

Hydrogen Abstraction from Hydrosilanes: The most common method for generating silyl radicals involves the abstraction of a hydrogen atom from a hydrosilane (R₃Si-H) using a radical initiator (e.g., from peroxides or azo compounds) or via photoredox catalysis. researchgate.netnih.gov

Reactivity: Silyl radicals are involved in fundamental reaction steps such as atom abstraction and addition to multiple bonds. They can abstract halogen atoms from organic halides or add to alkenes and alkynes in hydrosilylation processes. researchgate.net The reactivity is influenced by the substituents on the silicon atom. The dimethyl-(1-phenylbutan-2-yl)silyl radical would be expected to participate in typical radical chain reactions, with its reactivity profile being comparable to other trialkylsilyl radicals. Silyl radicals can also undergo recombination to form a Si-Si bond or disproportionation to yield a silylene and a silane. osti.gov

Table 1: Selected Bond Dissociation Energies (BDE) Relevant to Organosilane Intermediates
BondCompoundBDE (kcal/mol)Reference
Si–ClMe₃Si–Cl113 acs.org
Si–CMe₃Si–Me~89 encyclopedia.pub
Si–HEt₃Si–H~90 encyclopedia.pub
Si–SiMe₃Si–SiMe₃~80.5 encyclopedia.pub

Silylenes (R₂Si:)

Silylenes are the silicon analogues of carbenes, featuring a divalent, neutral silicon atom with two non-bonding electrons. They are highly reactive intermediates that readily undergo insertion into various bonds or addition to π-systems. researchgate.net

Formation: The generation of a silylene from a precursor like this compound is less direct than for radicals or cations. Silylenes are typically formed through elimination reactions.

Dehalogenation of Dichlorosilanes: A common route involves the reductive dehalogenation of a diorganodichlorosilane (R₂SiCl₂) using alkali metals. researchgate.net

R₂SiCl₂ + 2 M → R₂Si: + 2 MCl

Thermolysis or Photolysis: Polysilanes can be subjected to heat or light to extrude a silylene unit. For example, photolysis of dodecamethylcyclohexasilane (B1580885) yields dimethylsilylene (Me₂Si:). researchgate.net

α-Elimination: Certain organosilanes can undergo α-elimination to produce silylenes.

To generate a silylene from this compound, one would first need to convert it to a species prone to elimination, such as a dihalosilane bearing the 1-phenylbutan-2-yl group.

Reactivity: Silylenes are electron-deficient and exhibit both electrophilic and nucleophilic character. Their chemistry is dominated by several key reaction types:

Insertion Reactions: They readily insert into Si-H, O-H, and Si-Si bonds. The insertion into a Si-H bond is particularly efficient and is often used as a method to trap transient silylenes. researchgate.net

Cycloaddition Reactions: Silylenes add to dienes, alkenes, and alkynes to form various silicon-containing heterocyclic compounds. researchgate.net

Dimerization: In the absence of a trapping agent, silylenes can dimerize to form disilenes (R₂Si=SiR₂).

The specific reactivity of a hypothetical dimethylsilylene or (1-phenylbutan-2-yl)methylsilylene would depend on the reaction conditions and the substrates present.

Table 2: Comparison of Organosilicon Reactive Intermediates
IntermediateFormulaValency of SiChargeTypical GeometryKey Reactions
Silylium IonR₃Si⁺3+1Trigonal PlanarNucleophilic Attack
Silyl RadicalR₃Si•30PyramidalAtom Abstraction, Addition to π-systems
SilyleneR₂Si:20BentInsertion, Cycloaddition, Dimerization

Applications of Chloro Dimethyl 1 Phenylbutan 2 Yl Silane As a Chiral Building Block

Precursor to Chiral Organosilanes with Tailored Functionality

The reactive silicon-chlorine bond in chloro-dimethyl-(1-phenylbutan-2-yl)silane serves as a versatile handle for the synthesis of a diverse array of other chiral organosilane compounds with tailored functionalities. By displacing the chloride ion with various nucleophiles, the chiral (1-phenylbutan-2-yl)dimethylsilyl moiety can be readily incorporated into different molecular frameworks, leading to the formation of valuable chiral silanols and silyl (B83357) ethers.

Synthesis of Chiral Silanols

The hydrolysis of this compound would provide a straightforward route to the corresponding chiral silanol, dimethyl-(1-phenylbutan-2-yl)silanol. This transformation is a fundamental reaction in organosilicon chemistry. Chiral silanols are valuable synthetic intermediates and have been shown to participate in a variety of stereoselective reactions. For instance, they can be used as chiral derivatizing agents to determine the enantiomeric purity of other chiral molecules.

Furthermore, chiral silanols can serve as precursors for the synthesis of other chiral silicon-containing compounds. The silicon-hydroxyl bond can be further functionalized, allowing for the introduction of different organic groups, which can modulate the steric and electronic properties of the silicon center. This adaptability is crucial for fine-tuning the performance of these compounds in asymmetric synthesis.

Formation of Chiral Silyl Ethers

One of the most common applications of chlorosilanes is the protection of hydroxyl groups through the formation of silyl ethers. wikipedia.org this compound can be employed as a chiral silylating agent to convert prochiral or chiral alcohols into diastereomeric silyl ethers. The formation of these chiral silyl ethers can be highly selective, and the resulting compounds can be used in a variety of stereoselective transformations. mdpi.orgscholaris.ca

The chiral (1-phenylbutan-2-yl)dimethylsilyl group can act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions. For example, the diastereomeric silyl ethers can be subjected to reactions such as alkylations, reductions, or cycloadditions, where the chiral silyl group biases the approach of the incoming reagent to one face of the molecule, leading to the preferential formation of one stereoisomer. After the desired transformation, the silyl ether can be readily cleaved under mild conditions to reveal the chiral alcohol.

Table 1: Examples of Chiral Silyl Ether Formation from Chlorosilanes

Chlorosilane PrecursorAlcoholResulting Chiral Silyl Ether
(tert-butyl)chlorodiphenylsilaneProchiral diolDiastereomeric cyclic silyl ether
Chloro(dimethyl)menthylsilaneRacemic secondary alcoholDiastereomeric silyl ethers
This compound (putative)Prochiral ketoneChiral silyl enol ether

Role in Asymmetric Synthesis of Carbon-Based Chiral Molecules

The chiral (1-phenylbutan-2-yl)dimethylsilyl group can be strategically employed in the asymmetric synthesis of carbon-based chiral molecules. Its influence can be exerted through stereoselective bond-forming reactions and by acting as a temporary tether to control the conformation of a molecule during a key stereodetermining step.

Stereoselective Alkylation and Allylation Reactions

Chiral silyl groups can be utilized as auxiliaries to direct the stereoselective alkylation of enolates. While not directly documented for this compound, the general principle involves the formation of a chiral silyl enol ether from a ketone. Subsequent alkylation of this silyl enol ether would proceed with a high degree of diastereoselectivity, dictated by the steric hindrance of the chiral silyl group. Removal of the silyl group would then yield the desired chiral α-alkylated ketone.

In a similar vein, allylation reactions can be controlled using chiral silyl groups. The Hosomi-Sakurai reaction, which involves the allylation of carbonyl compounds with allylsilanes, can be rendered asymmetric by using a chiral silyl group on the allyl nucleophile. While specific examples with this compound are not available, it is conceivable that an allylsilane derived from this chiral chlorosilane could participate in stereoselective allylations.

Utilization in Temporary Silicon Connection Strategies

A powerful strategy in asymmetric synthesis involves the use of temporary silicon tethers to link two reacting partners, effectively converting an intermolecular reaction into an intramolecular one. researchgate.netnih.gov This approach can lead to significant enhancements in stereoselectivity. This compound is a potential candidate for such strategies.

For instance, a diol could be tethered by reacting with this compound to form a cyclic silyl ether. Subsequent functionalization of the remaining hydroxyl group and a stereoselective reaction at a distal site could be influenced by the conformational constraints imposed by the chiral silicon tether. After the key stereochemical-determining step, the silicon tether can be removed to release the product. This strategy has been successfully applied in various contexts, including ring-closing metathesis and intramolecular aldol (B89426) reactions.

Table 2: Applications of Temporary Silicon Tethers in Asymmetric Synthesis

Reaction TypeTethered SubstrateKey Transformation
Ring-Closing MetathesisDiene tethered by a silyl groupFormation of a cyclic compound
Intramolecular Aldol ReactionAldehyde and ketone tethered by a silyl groupStereoselective formation of a β-hydroxy ketone
Intramolecular Diels-AlderDiene and dienophile tethered by a silyl groupFormation of a bicyclic system with high stereocontrol

Development of Chiral Ligands and Catalysts from Silane (B1218182) Derivatives

The functionalization of this compound opens up possibilities for the synthesis of novel chiral ligands for asymmetric catalysis. By introducing coordinating groups, such as phosphines or amines, onto the silane scaffold, new ligands can be designed where the chirality of the (1-phenylbutan-2-yl) group can influence the stereochemical outcome of metal-catalyzed reactions.

For example, reaction of this compound with a lithium phosphide (B1233454) could yield a chiral phosphine-silane. Such ligands could then be coordinated to transition metals like rhodium, palladium, or iridium to create chiral catalysts for reactions such as asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions. The steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on both the silicon and phosphorus atoms, allowing for the optimization of catalytic activity and enantioselectivity. The development of such silicon-based chiral ligands is an active area of research, as they offer unique structural features compared to more traditional carbon-based ligands. acs.org

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Stereochemical Assignment (e.g., advanced NMR, Vibrational Circular Dichroism)

The determination of the stereochemistry of chloro-dimethyl-(1-phenylbutan-2-yl)silane is critical for understanding its chemical behavior and for applications in asymmetric synthesis. Advanced spectroscopic methods provide non-destructive ways to assign both relative and absolute configurations.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR can confirm the connectivity of the molecule, advanced NMR techniques are required to probe its 3D structure. For derivatives of this compound, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. These methods detect through-space interactions between protons, allowing for the determination of their proximity and thus the relative configuration of stereocenters, particularly in more rigid, cyclic derivatives.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orghindsinstruments.com It is a powerful technique for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov The experimental VCD spectrum of an enantiopure sample of this compound would be compared to the theoretical spectrum computed for a specific enantiomer (e.g., the R- or S-configuration). wikipedia.org A match between the experimental and computed spectra provides a definitive assignment of the absolute configuration. nih.gov This approach relies on accurate quantum chemical calculations, typically using Density Functional Theory (DFT). wikipedia.org

An illustrative table of expected VCD bands for one enantiomer is shown below. The signs and intensities are hypothetical but represent the type of data obtained.

Frequency (cm⁻¹)Vibrational ModeHypothetical VCD Sign
2960C-H Stretch (alkyl)+
1450CH₂ Bend-
1250Si-CH₃ Symmetric Bend+
840Si-C Stretch-

X-ray Crystallography for Absolute Configuration Determination of Derivatives

Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of chiral compounds. purechemistry.orgnih.gov Due to the reactivity and potential difficulty in obtaining suitable single crystals of the parent chlorosilane, it is standard practice to convert it into a more stable, crystalline derivative. For this compound, this can be achieved by reacting it with a chiral, enantiopure alcohol or amine to form a diastereomeric silyl (B83357) ether or silylamine, respectively.

Once a suitable single crystal of the derivative is grown, X-ray diffraction analysis can resolve its three-dimensional structure. purechemistry.org The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is wavelength-dependent. ed.ac.uk By carefully measuring the intensities of specific pairs of reflections (Bijvoet pairs), the absolute structure can be determined, often expressed by the Flack parameter, which should refine to a value near zero for the correct enantiomer. researchgate.net This method provides an unambiguous assignment of the stereocenter within the 1-phenylbutan-2-yl group. nih.govsci-hub.se

Computational Chemistry Approaches for Understanding Reactivity and Selectivity

Computational chemistry provides indispensable tools for predicting and rationalizing the behavior of molecules like this compound at an atomic level. These methods complement experimental findings by offering insights into reaction mechanisms, conformational preferences, and stereochemical outcomes.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.gov For this compound, DFT calculations can be used to model its reaction with various nucleophiles, which is central to its chemistry. By calculating the potential energy surface for a reaction, chemists can identify the minimum energy pathways and locate the structures of transition states. researchgate.net

The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate, while the relative energies of competing transition states can explain stereoselectivity or regioselectivity. nih.gov For instance, DFT could be used to model the Sₙ2@Si reaction mechanism, providing insights into how the bulky 1-phenylbutan-2-yl group influences the approach of a nucleophile. researchgate.net

Below is a hypothetical data table illustrating the kind of results obtained from a DFT study of a reaction pathway.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsSilane (B1218182) + Nucleophile0.0
TS1Transition State+15.2
IntermediatePentacoordinate Silicon-5.8
ProductsSubstituted Silane + Cl⁻-20.5

The 1-phenylbutan-2-yl substituent of the silane is conformationally flexible due to rotation around several single bonds. Molecular Dynamics (MD) simulations can be used to explore the accessible conformations of the molecule over time. By simulating the motion of atoms based on a classical force field, MD can reveal the preferred shapes (conformers) of the molecule in solution and the energy barriers between them.

This conformational analysis is crucial because the spatial arrangement of the phenyl and butyl groups relative to the reactive Si-Cl bond can sterically hinder or facilitate the approach of a reactant. Understanding the conformational landscape can thus provide a deeper understanding of the silane's reactivity and the stereoselectivity of its reactions.

Ab initio (from first principles) and semi-empirical methods offer a spectrum of computational tools for studying chemical reactions. wayne.edu

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based solely on the principles of quantum mechanics without empirical parameters. They are more computationally demanding than DFT but can provide highly accurate "benchmark" energies for reaction barriers and intermediates. wayne.edu For a reaction involving this compound, high-level ab initio calculations could be used to validate the results from DFT for key transition states, ensuring the reliability of predictions regarding stereochemical outcomes. nih.gov

Semi-Empirical Methods: These methods simplify quantum mechanical calculations by incorporating parameters derived from experimental data. They are much faster than DFT or ab initio methods, allowing for the rapid screening of many different reaction pathways or the study of very large molecular systems. While less accurate, they can be valuable for generating initial hypotheses about reactivity or for preliminary conformational searches before employing more rigorous methods.

Future Research Trajectories and Challenges

Development of More Efficient and Sustainable Synthetic Routes for Chiral Organosilanes

Historically, the synthesis of chiral organosilanes often relied on methods that were inefficient or generated significant chemical waste. Future research will prioritize the development of more sustainable and efficient synthetic strategies. A primary goal is to move away from stoichiometric chiral reagents in favor of catalytic asymmetric methods. researchgate.net The development of single-step syntheses for chiral silanes is a key objective, as it would offer greater efficiency, reduced costs, and shorter production times compared to traditional multi-step approaches. gvsu.edu There is a growing interest in developing sustainable and less expensive catalysts for these transformations. mdpi.com Furthermore, creating practical, economically viable, and sustainable industrial processes for producing key bifunctional silane (B1218182) building blocks remains a significant challenge. google.com

Key areas of focus include:

Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, thereby minimizing waste.

Catalytic Approaches: Expanding the use of small amounts of chiral catalysts to generate large quantities of enantioenriched organosilanes.

Renewable Resources: Investigating the use of bio-based starting materials and greener solvents to reduce the environmental footprint of synthetic processes.

Exploration of Novel Catalytic Systems for Enhanced Stereocontrol

Achieving high levels of stereocontrol is paramount in the synthesis of chiral compounds. The exploration of novel catalytic systems is a central theme in advancing the synthesis of chiral organosilanes. While transition-metal catalysis has been a cornerstone of this field, there is considerable room for innovation. researchgate.netresearchgate.net The development of an extensive range of metals complexed with chiral ligands has been impressive for its scope and high enantiomeric excess (ee) values. researchgate.net

Future research in this area will likely involve:

Transition-Metal Catalysis: Designing new chiral ligands for transition metals like rhodium, iridium, and palladium to improve enantioselectivity and broaden the substrate scope. researchgate.netrsc.org The use of more abundant and less expensive 3d metals is also an area of growing interest. snnu.edu.cn

Organocatalysis: Expanding the use of metal-free small organic molecules as catalysts, which can offer complementary reactivity and selectivity to metal-based systems. nih.gov Asymmetric organocatalysis is emerging as a significant and complementary tool for constructing silicon-stereocenters. researchgate.net

Biocatalysis: Harnessing enzymes, such as engineered P450 monooxygenases, for the asymmetric oxidation of silanes, offering a green and highly selective alternative to traditional chemical methods. researchgate.net

Expanding the Scope of Enantioselective Transformations Involving the Silane

Chiral organosilanes are not only synthetic targets but also valuable reagents and intermediates for the synthesis of other chiral molecules. A significant future direction is to expand the range of chemical reactions where these silanes can be used to transfer chirality. Organosilanes have the capacity to participate in a wide array of organic reductions under various conditions. researchgate.net

Promising areas for expansion include:

C-H Functionalization: Developing new methods for the direct and enantioselective silylation of carbon-hydrogen bonds, which represents a highly efficient way to construct complex molecules. researchgate.netsnnu.edu.cnresearchgate.net

Cross-Coupling Reactions: Designing novel chiral organosilane reagents for use in stereospecific cross-coupling reactions to form new carbon-silicon or carbon-carbon bonds.

Reductions and Hydrosilylations: Utilizing chiral silanes in the asymmetric reduction of prochiral substrates like ketones, imines, and olefins is a key area of synthetic transformation. researchgate.netacs.org

Designing New Chiral Organosilane Reagents with Unique Reactivity Profiles

Future work will likely concentrate on:

Difunctional Silanes: Developing chiral silanes containing two different reactive groups, allowing for sequential and controlled chemical modifications.

Strained Silacycles: Investigating the chemistry of small, strained silicon-containing rings as precursors to reactive intermediates for novel synthetic applications. researchgate.net

Silyl (B83357) Anions and Cations: Exploring the generation and reactivity of chiral silyl anions and cations as powerful synthetic intermediates. researchgate.net

Deeper Mechanistic Elucidation of Complex Stereoselective Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to the rational design of more efficient and selective catalysts and reactions. Future research will increasingly employ a combination of experimental and computational techniques to unravel the intricate details of stereoselective reaction pathways involving chiral organosilanes. Detailed mechanistic investigations, including computational studies, are needed to further facilitate the development of new reactions and more efficient catalysts. snnu.edu.cn

Key aspects to be investigated include:

Transition State Analysis: Using computational chemistry to model the transition states of key stereodetermining steps to understand the origins of enantioselectivity.

Spectroscopic Characterization: Employing advanced spectroscopic techniques to identify and characterize reactive intermediates in catalytic cycles.

Table of Research Directions and Potential Impacts

Research TrajectoryKey ObjectivesPotential Impact
Efficient and Sustainable Synthesis Develop catalytic, atom-economical, and green synthetic routes.Reduced environmental impact, lower costs, and increased accessibility of chiral organosilanes.
Novel Catalytic Systems Discover new transition-metal, organo-, and biocatalysts.Higher enantioselectivity, broader substrate scope, and access to novel chemical transformations.
Expanded Reaction Scope Utilize chiral silanes in a wider range of enantioselective transformations.More efficient synthesis of complex chiral molecules for various applications.
New Reagent Design Create chiral organosilanes with unique and tailored reactivity.Enablement of novel synthetic strategies and access to previously inaccessible molecules.
Mechanistic Elucidation Gain a deeper understanding of stereoselective reaction pathways.Rational design of improved catalysts and reaction conditions, leading to higher efficiency and selectivity.

Q & A

Q. What are the established synthetic routes for Chloro-dimethyl-(1-phenylbutan-2-yl)silane, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Synthesis typically involves hydrosilylation or nucleophilic substitution reactions. For example, reacting dimethylchlorosilane with 1-phenyl-2-butanol under inert conditions (e.g., argon) using catalysts like platinum on carbon or Karstedt’s catalyst. Optimization strategies include:

  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Solvent selection : Use anhydrous toluene or THF to enhance silane reactivity.
  • Catalyst loading : 0.5–1 mol% platinum minimizes side reactions while ensuring complete conversion .
    Yield improvements require real-time monitoring via GC-MS or FTIR to track intermediate formation and adjust stoichiometry.

Q. How should researchers characterize the structural purity of this compound, and what analytical techniques are most effective?

Methodological Answer: A multi-technique approach is critical:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm molecular structure (e.g., methyl groups at δ 0.5–1.0 ppm, phenyl protons at δ 7.2–7.4 ppm).
  • X-ray crystallography : Resolve stereochemical ambiguities using SHELX programs for refinement .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]+^+ peak at m/z 230.08).
    Cross-validation with reference data from the NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation : Use fume hoods to prevent inhalation of volatile silanes (vapor pressure: ~2 mmHg at 25°C).
  • Waste disposal : Neutralize chlorosilane residues with ethanol/water mixtures (1:1) before transferring to halogenated waste containers .
  • Emergency response : In case of skin contact, rinse with 1% acetic acid followed by copious water .

Advanced Research Questions

Q. How can contradictory NMR spectral data be resolved when analyzing this compound derivatives?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or paramagnetic impurities. Mitigation strategies:

  • Variable-temperature NMR : Identify temperature-dependent shifts (e.g., coalescence temperatures for rotamers).
  • 2D techniques : Use 1^1H-13^13C HSQC to assign overlapping signals.
  • Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (Gaussian or ORCA software) .

Q. What computational approaches are recommended to model the steric and electronic effects of the silane group in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions. Basis sets like 6-31G(d) are sufficient for silicon-containing systems.
  • Molecular Dynamics (MD) : Simulate steric hindrance effects using AMBER or GROMACS, focusing on the phenylbutyl moiety’s conformational flexibility.
  • Electrostatic potential maps : Visualize electron-deficient regions at the silicon center using Multiwfn software .

Q. How does the electronic environment of the silane group influence reactivity in cross-coupling reactions, and how can this be systematically studied?

Methodological Answer: The electron-withdrawing chloro group enhances silicon’s electrophilicity, facilitating transmetalation in Pd-catalyzed reactions. To study this:

  • Kinetic profiling : Monitor reaction rates under varying electronic conditions (e.g., substituents on the phenyl ring).
  • Hammett plots : Correlate σ values of substituents with reaction yields to quantify electronic effects.
  • In situ IR spectroscopy : Track Si–Cl bond cleavage during catalytic cycles .

Q. What experimental strategies are effective in isolating reaction intermediates during the synthesis of this compound?

Methodological Answer:

  • Low-temperature quenching : Arrest intermediates by cooling to −78°C (dry ice/acetone bath) and isolating via flash chromatography.
  • Trapping agents : Add methanol to stabilize silyl ether intermediates.
  • Time-resolved spectroscopy : Use stopped-flow NMR or UV-Vis to capture short-lived species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.